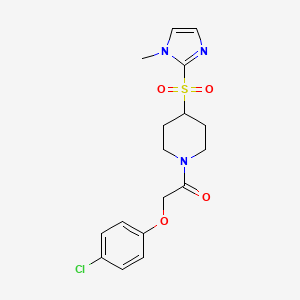
Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H20N2O3 . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 228.29 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not mentioned in the search results.Applications De Recherche Scientifique
TBMO has a variety of scientific research applications, including in the study of drug metabolism, enzyme inhibition, and environmental toxicity. TBMO has been used in the study of drug metabolism, as it is known to inhibit the activity of certain enzymes involved in drug metabolism. TBMO has also been used to study enzyme inhibition, as it is known to inhibit the activity of certain enzymes involved in metabolic pathways. Finally, TBMO has been used in the study of environmental toxicity, as it is known to be toxic to certain aquatic organisms.
Mécanisme D'action
TBMO is known to inhibit the activity of certain enzymes involved in drug metabolism, as well as certain enzymes involved in metabolic pathways. The mechanism of action of TBMO involves its binding to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This binding is reversible, and the enzyme can be reactivated by removing TBMO from the active site.
Biochemical and Physiological Effects
TBMO is known to have a variety of biochemical and physiological effects. TBMO has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as certain enzymes involved in metabolic pathways. In addition, TBMO has been shown to be toxic to certain aquatic organisms. Finally, TBMO has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
TBMO has several advantages for lab experiments. TBMO is a relatively stable compound, which makes it easy to store and handle. In addition, TBMO is relatively inexpensive to purchase, which makes it an affordable option for laboratory experiments. However, TBMO does have some limitations for lab experiments. TBMO is a relatively non-polar compound, which can make it difficult to dissolve in certain solvents. In addition, TBMO can be toxic to certain aquatic organisms, which can limit its use in aquatic experiments.
Orientations Futures
TBMO has potential for a variety of future applications. TBMO could be used in the development of new pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. TBMO could also be used in the development of new pesticides and herbicides. Finally, TBMO could be used in the study of drug metabolism and enzyme inhibition.
Méthodes De Synthèse
TBMO can be synthesized through a variety of methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Perkin reaction. The Knoevenagel condensation reaction is the most commonly used method for synthesizing TBMO. This reaction involves the condensation of aldehydes and ketones with an aromatic amine in the presence of a base catalyst. The Biginelli reaction involves the condensation of aldehydes, ketones, and urea in the presence of an acid catalyst. The Perkin reaction involves the condensation of an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst.
Propriétés
IUPAC Name |
tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8-5-6-13(7-9(14)12-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTMDHUNVKMYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(=O)N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

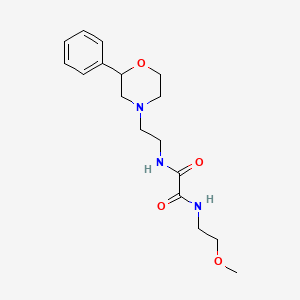
![N-(4-fluorobenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2623611.png)


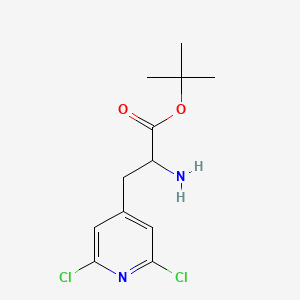
![2-ethyl-6-(4-methoxybenzyl)-5-((3-(trifluoromethyl)benzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2623617.png)

![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
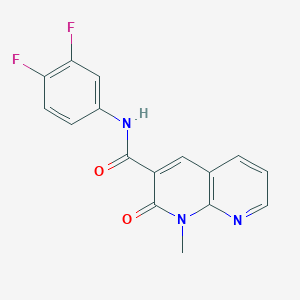
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)
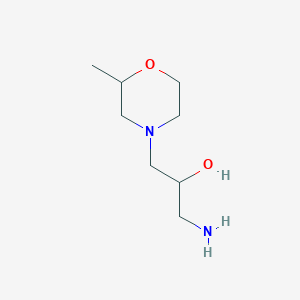
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)
![Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2623632.png)
